molecular formula C27H27NO2 B4898411 1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol

1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol

Cat. No.: B4898411
M. Wt: 397.5 g/mol
InChI Key: YFZMIWFKEZNJHP-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol is a complex organic compound that features a naphthalene ring, a dibenzylamino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalen-2-ol with epichlorohydrin to form 3-(naphthalen-2-yloxy)propan-1-ol. This intermediate is then reacted with dibenzylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxypropan-2-one, while reduction could produce various alcohol derivatives.

Scientific Research Applications

1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dibenzylamino group can interact with active sites, while the naphthalene ring may facilitate binding through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dibenzylamino)-3-phenylpropan-2-ol
  • 1-(Dibenzylamino)-3-(4-methoxyphenyl)propan-2-ol
  • 1-(Dibenzylamino)-3-(4-chlorophenyl)propan-2-ol

Uniqueness

1-(Dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or substituted phenyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(dibenzylamino)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO2/c29-26(21-30-27-16-15-24-13-7-8-14-25(24)17-27)20-28(18-22-9-3-1-4-10-22)19-23-11-5-2-6-12-23/h1-17,26,29H,18-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMIWFKEZNJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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